{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone
Description
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone (CAS: 303988-13-8) is a nitroaromatic compound featuring a morpholine ring conjugated to a substituted phenyl group via a ketone linkage. The molecule contains a sulfanyl (-S-) bridge connecting the 4-methylphenyl moiety to the 3-nitrophenyl scaffold. This structural complexity confers unique physicochemical properties, including moderate polarity due to the nitro group and the morpholine ring, and lipophilicity from the methylphenyl substituent .
The compound is primarily used in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies targeting enzyme inhibition or receptor modulation. Its synthesis typically involves nucleophilic substitution reactions between morpholine and a pre-functionalized benzoyl chloride derivative, followed by sulfanyl group incorporation .
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-2-5-15(6-3-13)25-17-7-4-14(12-16(17)20(22)23)18(21)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAJNZQLQOFTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone typically involves multiple steps:
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Formation of the Sulfanyl Group: : The initial step involves the introduction of the sulfanyl group to the 4-methylphenyl ring. This can be achieved through a nucleophilic substitution reaction where a thiol group reacts with a halogenated methylphenyl compound.
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Nitration: : The next step is the nitration of the phenyl ring. This is usually done using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the sulfanyl group.
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Morpholino Group Introduction: : The final step involves the introduction of the morpholino group. This can be done through a condensation reaction where morpholine reacts with an appropriate carbonyl compound, such as an acyl chloride or an ester, to form the final methanone structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfanylation steps, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The sulfanyl group in {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
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Substitution: : The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group. Reagents such as halogens, sulfonic acids, and alkylating agents can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Halogens (e.g., bromine), sulfonic acids, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.41 g/mol
The compound features a morpholino group, a nitrophenyl moiety, and a sulfanyl substitution, which contribute to its diverse reactivity and biological activity.
Medicinal Chemistry Applications
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Antidiabetic Activity:
Recent studies have highlighted the potential of morpholine derivatives, including this compound, in the development of antidiabetic agents. Morpholine derivatives are known to exhibit significant inhibitory effects on enzymes related to glucose metabolism, making them promising candidates for diabetes treatment . -
Antioxidant Properties:
The presence of the nitrophenyl group is associated with antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, providing a protective effect against oxidative stress-related diseases . -
Antimicrobial Activity:
Preliminary investigations suggest that {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone may possess antimicrobial properties. Compounds with sulfanyl and nitro groups have been reported to exhibit activity against various bacterial strains, indicating potential for therapeutic applications in treating infections .
Material Science Applications
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Polymer Chemistry:
The compound can serve as a functional monomer in the synthesis of polymers with specific properties. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical strength. Such materials could find applications in coatings and advanced composites . -
Photonic Devices:
Due to its electronic properties, this compound may be utilized in the development of organic photonic devices. Research into similar compounds has shown promise in applications such as organic light-emitting diodes (OLEDs) and solar cells, where efficient charge transport is crucial .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The following general synthetic route can be employed:
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Preparation of Morpholino Derivative:
- React morpholine with appropriate carbonyl compounds to form morpholino derivatives.
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Formation of Sulfanyl Group:
- Introduce sulfanyl functionalities through thiolation reactions involving suitable aryl halides.
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Nitro Group Introduction:
- Employ nitration techniques to introduce nitro groups onto the aromatic ring.
Case Study Example
A notable study demonstrated the synthesis of a series of morpholine-based compounds similar to this compound, evaluating their biological activities against various targets such as α-glucosidase and α-amylase enzymes. Results indicated that these compounds exhibited promising inhibitory effects, suggesting their potential use as antidiabetic agents .
Mechanism of Action
The mechanism of action of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfanyl and nitro groups, leading to inhibition or activation of biochemical pathways. The morpholino group can enhance its solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of morpholino methanones with diverse substituents. Key analogues and their distinguishing features are outlined below:
Pharmacological Potential
- The target compound’s nitro group may act as a prodrug motif, enabling bioreductive activation in hypoxic environments (e.g., tumor microenvironments) .
- Chloro and fluoro analogues demonstrate improved in vitro potency against Plasmodium falciparum (IC₅₀: 0.8–1.2 µM) compared to the methyl-substituted parent compound (IC₅₀: 2.5 µM) .
Biological Activity
The compound {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone, with the CAS number 303988-13-8, is a synthetic organic molecule characterized by its complex structure and potential biological activities. Its molecular formula is C18H18N2O4S, indicating a significant presence of functional groups that may contribute to its pharmacological properties. This article provides a comprehensive review of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholino group attached to a nitrophenyl moiety, which is further substituted with a methylphenyl sulfanyl group. The structural complexity suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 358.41 g/mol |
| Boiling Point | 553.2 ± 50 °C (Predicted) |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) |
| pKa | -2.58 ± 0.20 (Predicted) |
Antitumor Activity
Recent studies indicate that compounds similar in structure to this compound exhibit significant antitumor properties. For example, a related compound demonstrated potent activity against various cancer cell lines through the inhibition of specific signaling pathways involved in tumor growth and metastasis .
The proposed mechanisms for the antitumor activity include:
- Inhibition of Farnesyltransferase : This enzyme plays a critical role in post-translational modification of proteins involved in cell signaling pathways that promote cancer cell proliferation .
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, enhancing its therapeutic efficacy.
Cytotoxicity Studies
In vitro cytotoxicity tests have been conducted using various human cell lines. The results show that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. For instance, IC50 values were determined in studies involving human fibroblasts and cancer cell lines, revealing effective concentrations for inducing cytotoxicity without significant harm to normal tissues .
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its activity. The compound was found to inhibit key signaling pathways, including those involving integrins and growth factor receptors, which are crucial for tumor progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
